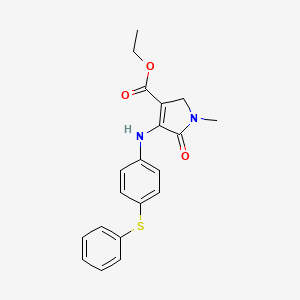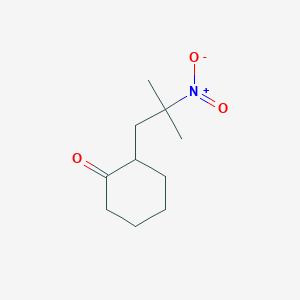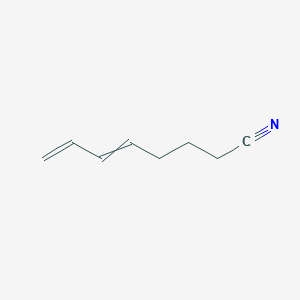
Octa-5,7-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-5,7-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octa-5,7-dienenitrile typically involves the reaction of terminal aryl alkynes with specific catalysts. One notable method employs a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and yields tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysts and similar synthetic routes are likely employed on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions
Octa-5,7-dienenitrile undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
Octa-5,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
作用機序
The mechanism by which octa-5,7-dienenitrile exerts its effects is primarily through its reactive double bonds and nitrile group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Butyronitrile: Another nitrile compound with applications in organic synthesis.
Uniqueness
Octa-5,7-dienenitrile is unique due to its combination of double bonds and a nitrile group, which provides a versatile platform for various chemical reactions. This makes it distinct from simpler nitrile compounds like acetonitrile and acrylonitrile, which do not possess the same level of reactivity and structural complexity.
特性
CAS番号 |
74930-35-1 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC名 |
octa-5,7-dienenitrile |
InChI |
InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-7H2 |
InChIキー |
BVOWBNISLVCXSP-UHFFFAOYSA-N |
正規SMILES |
C=CC=CCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


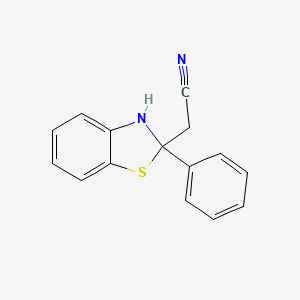
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

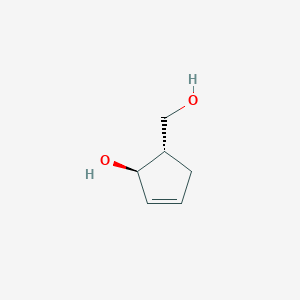
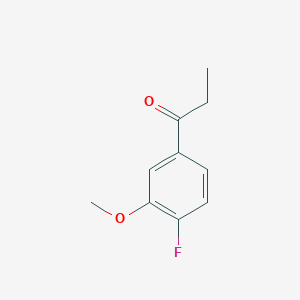
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)

silane](/img/structure/B14433845.png)

